molecular formula C15H17NO6S2 B046871 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid CAS No. 6268-04-8

3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid

Cat. No. B046871
CAS RN: 6268-04-8
M. Wt: 371.4 g/mol
InChI Key: IUEFIBDFHWQRQJ-UHFFFAOYSA-N
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Description

“3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid” is a chemical compound with the molecular formula C15H17NO6S2 and a molecular weight of 371.43 . It is often used for research purposes.


Molecular Structure Analysis

The molecular structure of “3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid” contains a total of 42 bonds. These include 25 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 2 hydroxyl groups, and 2 sulfonic (thio-/dithio-) acids .


Physical And Chemical Properties Analysis

“3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid” has a melting point of >234°C (dec.) and a predicted density of 1.484±0.06 g/cm3 . It is slightly soluble in DMSO and water .

properties

IUPAC Name

3-[ethyl-[(4-sulfophenyl)methyl]amino]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S2/c1-2-16(13-4-3-5-15(10-13)24(20,21)22)11-12-6-8-14(9-7-12)23(17,18)19/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFIBDFHWQRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)S(=O)(=O)O)C2=CC(=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284405
Record name 3-[ethyl(4-sulfobenzyl)amino]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid

CAS RN

6268-04-8
Record name NSC37142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[ethyl(4-sulfobenzyl)amino]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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